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Compound of Interest

2,3-Dimethyloxolane-3-carboxylic
Compound Name:

acid
CAS No.: 1461715-64-9
Cat. No.: B1379154

Get Quote

Executive Summary

Target Molecule: 2,3-Dimethyloxolane-3-carboxylic acid CAS Registry Number:
(Generic/lsomer Dependent) ~ Analogous to 16251-73-3 (neutral ether) Molecular Formula:
C7H1203 Molecular Weight: 144.17 g/mol Applications: Chiral building block for polyether
antibiotics, specialized polyester monomers, and fragment-based drug discovery (FBDD).

This guide details a robust, scalable synthetic pathway prioritizing the construction of the
contiguous stereocenters at C2 and C3, specifically the quaternary center at C3. The primary
route leverages the Feist-Benary furan synthesis followed by catalytic hydrogenation and
stereoselective

-alkylation.

Retrosynthetic Analysis

The strategic disconnection focuses on the C3 quaternary center and the tetrahydrofuran
(oxolane) core.
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e Disconnection 1 (C3-Methyl): The C3 methyl group is introduced via enolate alkylation of the
C3-ester, leveraging the steric bias of the C2-methyl group.

o Disconnection 2 (Reduction): The saturated oxolane ring is derived from the corresponding
aromatic furan, ensuring ring stability during early steps.

» Disconnection 3 (Ring Construction): The furan core is assembled via the Feist-Benary
synthesis from readily available acyclic precursors.
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Figure 1: Retrosynthetic logic flow from target acid to acyclic precursors.

Primary Synthesis Pathway: The Furan-Reduction

Route
Phase 1: Construction of the Furan Core (Feist-Benary
Synthesis)

The synthesis begins with the condensation of ethyl acetoacetate and chloroacetaldehyde. This
establishes the 2-methyl substituent and the 3-carboxylate handle.

Reaction:
¢ Mechanism: Aldol condensation followed by intramolecular

displacement of the chloride.

 Critical Control: Temperature control (0°C to RT) is vital to prevent polymerization of
chloroacetaldehyde.

Phase 2: Catalytic Hydrogenation

The aromatic furan ring is reduced to the tetrahydrofuran (oxolane) ring.
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Reaction:

o Stereochemistry: Hydrogenation typically occurs via syn-addition. However, the
thermodynamic trans-isomer is often favored or equilibrated during workup. This step
establishes the C2-methyl stereocenter.

Phase 3: Construction of the Quaternary Center ( -
Alkylation)

This is the most critical step. A strong, bulky base (LDA) generates the enolate at C3, which is
then trapped with methyl iodide.

Reaction:

» Stereocontrol: The existing C2-methyl group exerts steric hindrance. The enolate approach
usually occurs anti to the C2-substituent, favoring the trans-2,3-dimethyl configuration.

Phase 4: Saponification

Final hydrolysis of the ester yields the target acid.

Reaction:

Experimental Protocols
Step 1: Synthesis of Ethyl 2-methyl-3-furoate[1]

e Setup: Flame-dried 500 mL 3-neck flask equipped with an addition funnel and thermometer.

e Reagents: Charge with Ethyl acetoacetate (13.0 g, 100 mmol) and Pyridine (8.0 g, 100
mmol) in Ethanol (100 mL).

» Addition: Cool to 0°C. Add Chloroacetaldehyde (50% ag. solution, 16.0 g, 100 mmol)
dropwise over 30 minutes.

» Reaction: Allow to warm to room temperature and stir for 12 hours. Then reflux for 2 hours to
ensure cyclization.
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o Workup: Evaporate ethanol. Dilute residue with ether, wash with 1N HCI (to remove
pyridine), NaHCOs, and brine. Dry over MgSOa.[1]

« Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHQg).

e Yield: Expect 60-70%.

Step 2: Hydrogenation to Ethyl 2-methyltetrahydrofuran-
3-carboxylate

e Setup: High-pressure hydrogenation vessel (Parr reactor).

Reagents: Dissolve Ethyl 2-methyl-3-furoate (10.0 g) in Ethanol (100 mL). Add 5% Pd/C (1.0
9).

Reaction: Pressurize to 40-60 psi Hz. Shake/stir at RT for 24 hours.

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate in vacuo.

Validation:

H NMR should show loss of aromatic furan protons (~6.5-7.2 ppm) and appearance of
multiplet signals for the THF ring (1.5-4.5 ppm).

Step 3: Methylation to Ethyl 2,3-
dimethyltetrahydrofuran-3-carboxylate

o Setup: Flame-dried flask under Argon atmosphere.

» Enolization: Add Diisopropylamine (1.1 eq) to dry THF at -78°C. Add n-BuLi (1.1 eq)
dropwise. Stir 30 min to form LDA.

o Substrate Addition: Add Ethyl 2-methyltetrahydrofuran-3-carboxylate (5.0 g, dissolved in
THF) dropwise at -78°C. Stir for 1 hour.

o Alkylation: Add Methyl lodide (Mel, 1.5 eq) dropwise.

o Completion: Allow to warm slowly to RT over 4 hours.
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e Quench: Quench with saturated NH4Cl solution. Extract with EtOAC.

 Purification: Flash column chromatography (Hexanes/EtOAc).

Step 4: Hydrolysis to Target Acid

e Reaction: Dissolve the methylated ester in THF:Water (3:1). Add LIOH-H20 (3.0 eq). Stir at
RT for 12 hours.

o Workup: Acidify aqueous layer to pH 2 with 1N HCI. Extract with EtOAc (3x).

« |solation: Dry organic layer (Na2S0Oa4) and concentrate to yield the solid/oil acid. Recrystallize
from Hexane/Ether if solid.

Key *H NMR Signals

Compound Key **C NMR Signals
(CDCls, 400 MHz)

Ethyl 2-methyl-3-furoate 2.55 (s, 3H, 2-Me), 6.60 (d, 1H, 158 5 (C=0), 14.5 (2-Me)
C4-H), 7.25 (d, 1H, C5-H)

Ethyl 2-methyl-THF-3-
y methy 1.25 (d, 3H, 2-Me), 4.1-4.3 (m, 174.0 (C:O), 785 (CZ)

carboxylate 1H, C2-H), 2.9 (m, 1H, C3-H)

Target: 2,3-Dimethyloxolane-3-  1-30 (s, 3H, 3-Me), 1.22.(d, 3H, 1802 (COOH), 82.1 (C2), 55.4
COOH 2—Me), 4.2 (q, 1H, C2-H), 11.0 (CS-quat)
(br, COOH)

Pathway Visualization
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Phase 2 & 3: Functionalization
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Figure 2: Step-by-step chemical transformation workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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